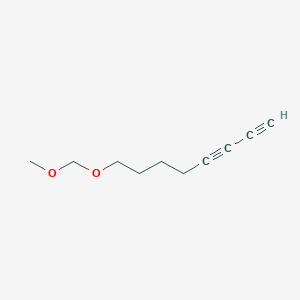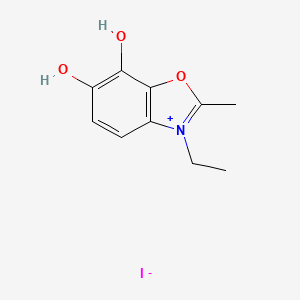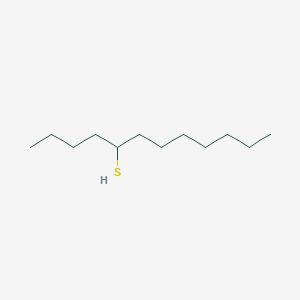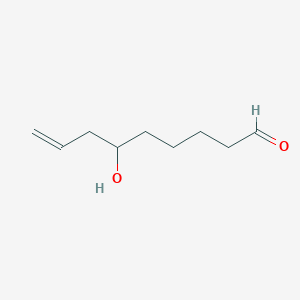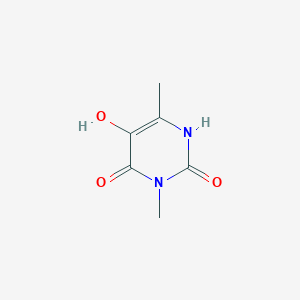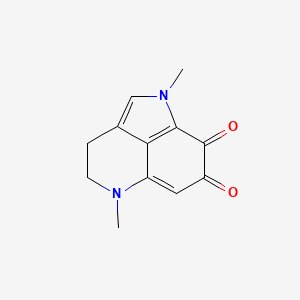
Damirone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Damirone A is a member of the pyrroloquinoline alkaloids family, which are compounds isolated from marine organisms. These compounds exhibit numerous biological activities due to their unique highly-fused structures . This compound, along with its related compounds, has been studied for its structural and electronic properties, which contribute to its various physiological activities .
Preparation Methods
Damirone A can be synthesized from makaluvamines, which are also isolated from marine sponges. Specifically, makaluvamines H and C can be transformed into damirones A and B, respectively, through alkaline hydrolysis . The crystal structure of this compound has been established by X-ray diffraction analysis .
Chemical Reactions Analysis
Damirone A undergoes various chemical reactions, including complexation with magnesium and guanidinium cations. These interactions involve ionic and hydrogen bond interactions, which have been studied using quantum mechanical calculations in both gas phase and solution . The compound’s electron affinities and reduction potentials are also evaluated, showing changes upon complexation with these cations .
Scientific Research Applications
Damirone A exhibits numerous biological activities, making it a subject of interest in various scientific research fields. It has been studied for its anticancer, antifungal, and antiparasitic properties due to its electrochemical attributes . Additionally, this compound and its related compounds have been investigated for their potential as new medicinally valuable agents, agricultural chemicals, cosmetics, and health foods .
Mechanism of Action
The mechanism of action of damirone A involves its interaction with metal cations, which can reinforce electron-transfer reactions. These interactions are crucial for the compound’s physiological activities, such as its anticancer and antiparasitic effects . The electrostatic interaction is the most important stabilizing component in these reactions .
Comparison with Similar Compounds
Damirone A is part of the pyrroloquinoline alkaloids family, which includes compounds like batzelline A/D, makaluvamine O, and makaluvone . These compounds share similar highly-fused structures and exhibit various biological activities. this compound is noted for its stability and unique electronic properties compared to other compounds in this family .
Properties
CAS No. |
138683-66-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,7-dimethyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-4-3-7-6-14(2)11-10(7)8(13)5-9(15)12(11)16/h5-6H,3-4H2,1-2H3 |
InChI Key |
NWBAIJSXHACZNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CN(C3=C2C1=CC(=O)C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


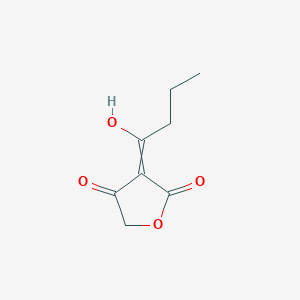
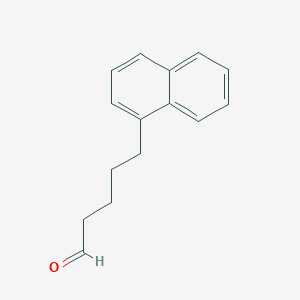
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
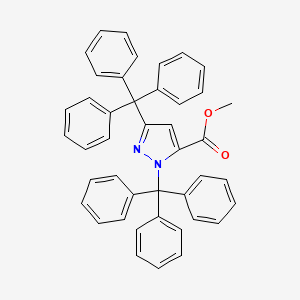
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
